3,4-dihydro-2H-1,4-benzothiazine 1-oxide
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Overview
Description
3,4-Dihydro-2H-1,4-benzothiazine 1-oxide is a heterocyclic compound with the molecular formula C8H9NOS. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets to induce changes at the molecular level .
Biochemical Pathways
It is known that the compound has been tested against various phytopathogenic fungi, indicating a potential role in antifungal pathways .
Result of Action
3,4-dihydro-2H-1,4-benzothiazine 1-oxide has been shown to exhibit substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide typically involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions . This method is efficient and applicable to a wide range of 2-aminobenzothiazoles and olefins, providing moderate to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned oxidative ring-expansion method. This process is optimized for scalability and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzothiazine 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields and product purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides and sulfones, while reduction reactions can produce various reduced derivatives of the compound.
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzothiazine 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as antihypertensive and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and antihypertensive activities.
4H-3,1-Benzothiazin-4-ones: Studied for their antifungal and anticancer properties.
Uniqueness
3,4-Dihydro-2H-1,4-benzothiazine 1-oxide is unique due to its specific structural features and the range of reactions it can undergo. Its ability to act as an intermediate in various synthetic pathways and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3,4-dihydro-2H-1λ4,4-benzothiazine 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-11-6-5-9-7-3-1-2-4-8(7)11/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRVBXAHQOMRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006482-49-0 |
Source
|
Record name | 3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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